molecular formula C13H10BrN3OS B5719161 4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide

4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide

カタログ番号 B5719161
分子量: 336.21 g/mol
InChIキー: AMGNUAGXUOTOMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has been widely studied in scientific research due to its potential as a therapeutic agent. This compound is also known as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

作用機序

BPTES inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. Glutamine is an essential nutrient for cancer cells, and its inhibition by BPTES leads to a decrease in cell proliferation and an increase in cell death. BPTES has been shown to selectively target cancer cells, while sparing normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
BPTES has been shown to have various biochemical and physiological effects in cancer cells. It inhibits the production of glutamate, which is necessary for the synthesis of proteins and nucleic acids in cancer cells. This leads to a decrease in cell proliferation and an increase in cell death. BPTES has also been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions. Autophagy induction by BPTES has been suggested as a potential mechanism for its anticancer effects.

実験室実験の利点と制限

BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has limitations for lab experiments. Its potency varies depending on the cancer cell line and the experimental conditions, which can make it difficult to compare results across different studies. Its selectivity for cancer cells is not absolute, and it can also inhibit glutaminase in normal cells, which can lead to toxicity.

将来の方向性

There are several future directions for research on BPTES. One direction is to optimize its potency and selectivity for cancer cells, while minimizing toxicity to normal cells. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. BPTES has been shown to sensitize cancer cells to other drugs, such as cisplatin and etoposide, which can enhance their anticancer effects. Finally, BPTES can also be studied for its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic diseases, where glutaminase plays a role in their pathogenesis.

合成法

BPTES can be synthesized using a multistep process that involves the condensation of 2-(5-bromo-2-methylphenyl)acetic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and reaction with 3-aminopyridine. The final product is obtained after purification using column chromatography. The synthesis of BPTES has been optimized to increase the yield and purity of the compound, which is important for its use in scientific research.

科学的研究の応用

BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is an enzyme that is upregulated in many cancer cells, and its inhibition by BPTES has been shown to reduce cancer cell proliferation and induce cell death. BPTES has been tested in vitro and in vivo in various cancer cell lines and animal models, and has shown promising results as a potential anticancer drug.

特性

IUPAC Name

4-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c14-10-5-3-9(4-6-10)12(18)17-13(19)16-11-2-1-7-15-8-11/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGNUAGXUOTOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。